(3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID
Overview
Description
(3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a fluorine atom at the 3rd position, and a carboxylic acid group at the 4th position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Protecting Group: The tert-butyloxycarbonyl group is used as a protecting group for amines in multistep organic synthesis.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate enzyme inhibition mechanisms.
Medicine:
Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry:
Mechanism of Action
The mechanism of action of (3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The tert-butyloxycarbonyl group provides steric protection, allowing selective reactions at other functional sites. The fluorine atom enhances the compound’s stability and reactivity by influencing electronic distribution within the molecule . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
(3R,4R)-1-(TERT-BUTOXYCARBONYL)-4-CYCLOHEXYL-3-PYRROLIDINECARBOXYLIC ACID: This compound has a similar structure but with a cyclohexyl group instead of a fluorine atom.
N-Boc-Piperidine: A simpler compound with only the tert-butyloxycarbonyl protecting group on the piperidine ring.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the 3rd position makes (3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID unique, as it imparts distinct electronic and steric properties.
Versatility: The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3R,4R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXFBQGBIHPZCF-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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